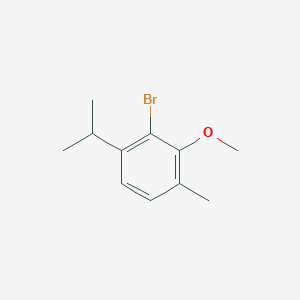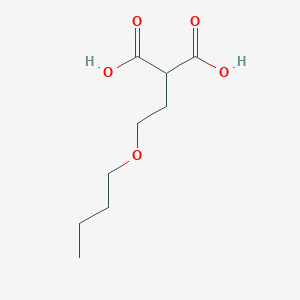
(2-Butoxyethyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Butoxyethyl)propanedioic acid, also known as 2-butoxyethyl malonic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₅. This compound is characterized by the presence of two carboxyl groups and a butoxyethyl group attached to the central carbon atom. It is a derivative of malonic acid and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-butoxyethyl)propanedioic acid typically involves the alkylation of malonic acid or its esters. One common method is the reaction of diethyl malonate with 2-butoxyethanol in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with 2-butoxyethanol.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous esterification processes. This involves the reaction of malonic acid with 2-butoxyethanol under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Butoxyethyl)propanedioic acid undergoes various chemical reactions typical of carboxylic acids and their derivatives. These include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Typically requires coupling agents like dicyclohexylcarbodiimide (DCC).
Decarboxylation: Often occurs at elevated temperatures (above 150°C).
Major Products Formed
Esterification: Produces esters such as 2-butoxyethyl malonate.
Amidation: Produces amides such as 2-butoxyethyl malonamide.
Decarboxylation: Produces butoxyacetic acid and carbon dioxide.
Applications De Recherche Scientifique
(2-Butoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and specialty chemicals.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of plasticizers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of (2-butoxyethyl)propanedioic acid involves its interaction with various molecular targets, primarily through its carboxyl groups. These interactions can lead to the formation of esters, amides, and other derivatives. The compound can also undergo decarboxylation, which is a key step in many metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid (Propanedioic Acid): The parent compound, with similar reactivity but lacking the butoxyethyl group.
Diethyl Malonate: An ester derivative of malonic acid, commonly used in organic synthesis.
Butoxyacetic Acid: A related compound formed through the decarboxylation of (2-butoxyethyl)propanedioic acid.
Uniqueness
This compound is unique due to the presence of the butoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds and materials.
Propriétés
Numéro CAS |
88663-61-0 |
|---|---|
Formule moléculaire |
C9H16O5 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(2-butoxyethyl)propanedioic acid |
InChI |
InChI=1S/C9H16O5/c1-2-3-5-14-6-4-7(8(10)11)9(12)13/h7H,2-6H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
NQTDRGBBGIHSKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14378548.png)
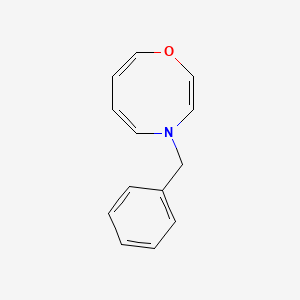
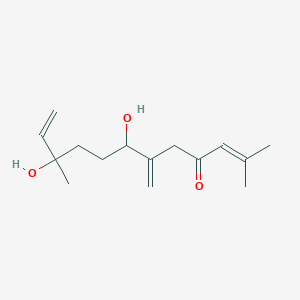
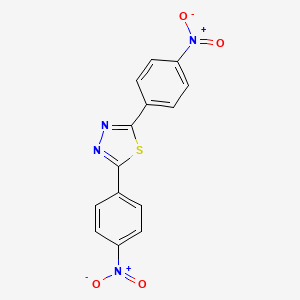
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
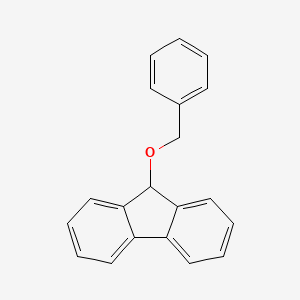
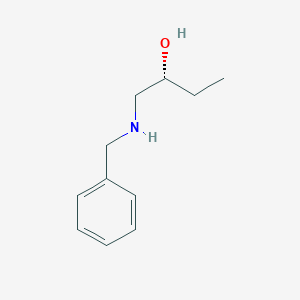
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
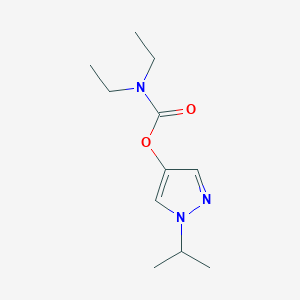

![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
